molecular formula C19H12FN3OS B2972592 3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-55-6

3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2972592
CAS RN: 863592-55-6
M. Wt: 349.38
InChI Key: FCYOYTLVEKBAFV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is C18H12FN3O2S2, and it has a molecular weight of 385.43 . The specific molecular structure analysis is not available from the search results.

Scientific Research Applications

Automated Radiosynthesis of Tracers

Research by Ohkubo et al. (2021) focused on the automated radiosynthesis of [18F]-labeled tracers for clinical applications, including imaging hypoxia and tau pathology. This study demonstrates the importance of fluoroalkylation in synthesizing radiotracers like [18F]FMISO and [18F]PM-PBB3, highlighting the role of fluorine in developing diagnostic tools in nuclear medicine and radiopharmacy (Ohkubo et al., 2021).

Peripheral Benzodiazepine Receptor Study

Fookes et al. (2008) synthesized and evaluated fluorinated [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, targeting the peripheral benzodiazepine receptors (PBRs) for neurodegenerative disorders imaging using PET. The study underscores the potential of fluorine-containing compounds in developing selective imaging agents for neurological research (Fookes et al., 2008).

Novel Antitumor Activity

A study on fluorinated benzo[b]pyran compounds demonstrated their potential anti-lung cancer activity, suggesting that fluorinated compounds, including those structurally related to "3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide," can have significant therapeutic applications in oncology (Hammam et al., 2005).

PARP Inhibitors for Cancer Therapy

Penning et al. (2010) developed benzimidazole carboxamide PARP inhibitors, including compounds with fluoro-substituted phenyl groups, highlighting the role of fluorinated compounds in enhancing the efficacy of cancer therapeutics (Penning et al., 2010).

Antimycobacterial Activity

Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, indicating the potential of such compounds in developing treatments against tuberculosis and related bacterial infections (Sathe et al., 2011).

properties

IUPAC Name

3-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-14-6-1-4-12(10-14)17(24)22-15-7-2-5-13(11-15)18-23-16-8-3-9-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOYTLVEKBAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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